1-(2-Methoxyethyl)-1-methylhydrazine
Overview
Description
1-(2-Methoxyethyl)-1-methylhydrazine, also known as MEMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MEMH is a hydrazine derivative that has been studied for its ability to inhibit the growth of cancer cells.
Scientific Research Applications
Antineoplastic Applications
1-(2-Methoxyethyl)-1-methylhydrazine derivatives have shown potential in cancer research. For example, certain compounds of this class, such as 1-(arylsulfonyl)-2-[(methoxycarbonyl)sulfenyl]-1-methylhydrazines, were synthesized and evaluated as antineoplastic agents against melanoma in mice. These compounds, by acting as biological methylating agents, demonstrated significant activity against B16 melanoma, highlighting their potential as cancer treatment agents (Hrubiec et al., 1986).
Synthesis of Complex Organic Compounds
The synthesis of complex organic compounds often involves 1-(2-Methoxyethyl)-1-methylhydrazine derivatives. For instance, methyl (2E)-3-methoxyacrylate and excess methylhydrazine yielded 1-methyl-2-pyrazolin-5-one, which is reacted with other compounds to produce diverse organic substances (Eller & Holzer, 2008). Such reactions highlight the versatility of these compounds in organic synthesis.
Pharmaceutical Research
1-(2-Methoxyethyl)-1-methylhydrazine derivatives also play a role in pharmaceutical research. They are involved in the synthesis of potential anticonvulsant agents, such as 1-methyl-4-substituted 3,5-pyrazolidinediones. These compounds, related to phensuximide and diphenylhydantoin, are prepared for potential use in treating convulsive disorders (Kornet et al., 1974).
Analytical Chemistry
In analytical chemistry, methods are developed using derivatives of 1-(2-Methoxyethyl)-1-methylhydrazine. For instance, a GC-MS method was developed to detect trace levels of methylhydrazine, a component synthesized using related derivatives, in experimental drug substances. This showcases the role of these compounds in ensuring the safety and quality of pharmaceutical products (Fortin & Chen, 2010).
properties
IUPAC Name |
1-(2-methoxyethyl)-1-methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-6(5)3-4-7-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQFFMGMRVZFSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1-methylhydrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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